N-(5-Fluoro-2-nitrophenyl)-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Fluoro-2-nitrophenyl)-L-isoleucine is a synthetic compound that combines the structural features of a fluorinated aromatic ring and an amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2-nitrophenyl)-L-isoleucine typically involves the coupling of 5-fluoro-2-nitroaniline with L-isoleucine. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods utilize microreactors and automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoro-2-nitrophenyl)-L-isoleucine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the aromatic ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Reduction: N-(5-Amino-2-nitrophenyl)-L-isoleucine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Fluoro-2-nitrophenyl)-L-isoleucine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing novel pharmaceuticals with potential anti-inflammatory or anticancer properties.
Materials Science: The compound’s unique structural features make it suitable for developing advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme-substrate interactions and protein-ligand binding dynamics.
Mechanism of Action
The mechanism of action of N-(5-Fluoro-2-nitrophenyl)-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring can enhance binding affinity through hydrophobic interactions and halogen bonding. The nitro group may participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Fluoro-2-nitrophenyl)methanesulfonamide
- N-(5-Fluoro-2-nitrophenyl)morpholin-4-amine
Uniqueness
N-(5-Fluoro-2-nitrophenyl)-L-isoleucine is unique due to the presence of the L-isoleucine moiety, which imparts chirality and potential bioactivity. This distinguishes it from other similar compounds that may lack the amino acid component .
Properties
CAS No. |
479677-26-4 |
---|---|
Molecular Formula |
C12H15FN2O4 |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
(2S,3S)-2-(5-fluoro-2-nitroanilino)-3-methylpentanoic acid |
InChI |
InChI=1S/C12H15FN2O4/c1-3-7(2)11(12(16)17)14-9-6-8(13)4-5-10(9)15(18)19/h4-7,11,14H,3H2,1-2H3,(H,16,17)/t7-,11-/m0/s1 |
InChI Key |
BMWNZXRABWMWLF-CPCISQLKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC1=C(C=CC(=C1)F)[N+](=O)[O-] |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=C(C=CC(=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.